(Z)-Cinnarizine

概要

説明

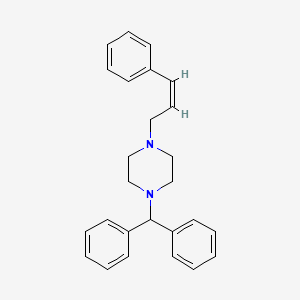

1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine is a compound that belongs to the piperazine family, which is known for its diverse pharmacological activities. The benzhydryl group is a fundamental component present in various drugs, including antihistamines, antihypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity, making it a privileged structure in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Cinnarizine typically involves the reaction of benzhydryl chloride with piperazine in the presence of anhydrous potassium carbonate in N,N-dimethylformamide . The product is then further reacted with various acyl chlorides in the presence of triethylamine and dichloromethane to afford the target compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

化学反応の分析

Types of Reactions: 1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: Reaction with sulfonyl chlorides to form sulfonamide derivatives.

Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to modify the benzhydryl or phenylprop-2-enyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves sulfonyl chlorides and bases like triethylamine in solvents such as dichloromethane.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

Alcohols and Ketones: Resulting from oxidation reactions.

Hydrocarbons: Produced from reduction reactions.

科学的研究の応用

Neurological Disorders

- Migraine Prophylaxis : Cinnarizine has shown efficacy in reducing the frequency and severity of migraines. Clinical trials indicate significant improvements in patients suffering from chronic migraines when treated with cinnarizine .

- Vertigo and Motion Sickness : It is widely used to treat vertigo associated with inner ear disorders and motion sickness. A study reported a 65.8% reduction in moderate vertigo episodes in patients treated with cinnarizine .

Cardiovascular Health

- Cerebral Blood Flow : Cinnarizine enhances cerebral blood flow, making it beneficial for conditions like cerebral apoplexy and arteriosclerosis. It has been reported to improve symptoms such as dizziness and tinnitus in patients with cardiovascular issues .

Anticonvulsant Properties

- Cinnarizine has been studied for its potential anticonvulsant effects. In combination with sodium valproate, it provided significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models .

Anti-asthmatic Effects

- There is emerging evidence suggesting that cinnarizine may serve as an effective anti-asthmatic medication when taken regularly, potentially improving respiratory function .

Table 1: Clinical Studies on Cinnarizine Efficacy

| Application | Study Design | Sample Size | Cinnarizine Dosage | Comparator | Result |

|---|---|---|---|---|---|

| Migraine Prophylaxis | Randomized Controlled Trial | 200 | 150 mg/day | Placebo | Significant reduction in migraine frequency |

| Vertigo Treatment | Double-blind Study | 182 | 20 mg TID | Dimenhydrinate | Greater reduction in vertigo scores (p < 0.0001) |

| Seizure Protection | Animal Study | N/A | 30 mg/kg | Sodium Valproate | 100% protection against MES-induced seizures |

| Cardiovascular Improvement | Open-label Study | 82 | 25 mg TID | NA | Significant improvement in dizziness (p < 0.001) |

Case Studies

-

Case Study on Migraine Management :

A clinical trial involving 200 participants demonstrated that daily administration of cinnarizine significantly reduced the frequency and intensity of migraine attacks compared to placebo controls. Patients reported a marked improvement in quality of life metrics. -

Case Study on Vertigo :

In a double-blind study with 182 participants, those treated with cinnarizine experienced a greater reduction in vertigo symptoms compared to those receiving dimenhydrinate, highlighting its effectiveness as a first-line treatment for vestibular disorders. -

Animal Model for Anticonvulsant Activity :

Research conducted on Swiss albino mice indicated that the combination of cinnarizine and sodium valproate resulted in complete protection against PTZ-induced seizures, suggesting potential applications in epilepsy management.

作用機序

The mechanism of action of (Z)-Cinnarizine involves its interaction with specific molecular targets and pathways. The piperazine nucleus binds to multiple receptors with high affinity, influencing various biological processes . The benzhydryl group enhances the compound’s ability to cross biological membranes, increasing its efficacy .

類似化合物との比較

1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: A derivative with similar pharmacological properties.

1-Benzhydryl-4-phenylmethane sulfonyl piperazine: Another derivative used in similar applications.

Uniqueness: 1-Benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to bind to multiple receptors and its enhanced membrane permeability make it a valuable compound in medicinal chemistry .

生物活性

(Z)-Cinnarizine, a derivative of cinnarizine, is primarily recognized for its role as an antihistamine and calcium channel blocker. Its biological activities encompass a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

1. Calcium Channel Blockade:

this compound acts as a selective antagonist of T-type calcium channels. This mechanism is crucial in modulating vascular tone and neurotransmitter release, contributing to its therapeutic effects in conditions such as vertigo and motion sickness .

2. Antihistaminic Activity:

The compound exhibits significant binding affinity to H1 histamine receptors, which underlies its effectiveness in alleviating symptoms associated with allergic reactions and motion sickness .

3. Antiserotonergic and Antidopaminergic Effects:

this compound also interacts with serotonin (5-HT2) and dopamine (D2) receptors, providing additional pathways for its analgesic and antiemetic effects .

Pharmacokinetics

This compound demonstrates considerable variability in pharmacokinetic parameters:

- Absorption: The drug is absorbed primarily in the upper gastrointestinal tract with a time to maximum concentration (Tmax) of approximately 3 hours post-administration .

- Bioavailability: The area under the curve (AUC) indicates moderate bioavailability, with values around 4437 ng·h/mL observed in clinical studies .

- Half-Life: The elimination half-life varies significantly but averages around 23.6 hours in healthy individuals .

- Metabolism: Cinnarizine undergoes extensive hepatic metabolism via cytochrome P450 enzymes, leading to various metabolites that are predominantly excreted via urine .

Biological Activity Overview

| Activity | Mechanism | Effect |

|---|---|---|

| Calcium Channel Blockade | Inhibition of T-type calcium channels | Vasodilation, reduced neurotransmitter release |

| Antihistaminic | H1 receptor antagonism | Alleviation of allergic symptoms |

| Antiserotonergic | 5-HT2 receptor antagonism | Reduction in nausea and vomiting |

| Antidopaminergic | D2 receptor antagonism | Analgesic effects |

Case Studies and Research Findings

1. Anti-inflammatory Effects:

In a study examining visceral nociception and inflammation, this compound was shown to significantly reduce paw edema induced by carrageenan in rats. The compound exhibited a dose-dependent inhibition of abdominal constrictions caused by acetic acid injections, indicating its potential as an analgesic agent .

2. Gastric Mucosal Protection:

Another research highlighted this compound's protective effects against gastric mucosal lesions induced by indomethacin. At doses of 2.5 mg/kg and 5 mg/kg, it reduced the number and severity of lesions by up to 76%, showcasing its gastroprotective properties .

3. Neurological Effects:

Clinical studies have reported that this compound can reduce the frequency and severity of vertigo episodes by up to 89.8% in patients suffering from vestibular disorders . This supports its use in treating motion sickness and related conditions.

特性

IUPAC Name |

1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16699-20-0 | |

| Record name | (E)-1-Benzhydryl-4-cinnamylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the piperazine ring and its substituents in (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine?

A1: The research paper states that the piperazine ring adopts a chair conformation. [] The two substituents on the piperazine ring, the diphenylmethyl and the (Z)-3-phenylprop-2-enyl groups, occupy equatorial positions on this chair conformation. [] Additionally, the two phenyl rings of the diphenylmethyl group are not coplanar but exhibit a dihedral angle of 80.46°. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。